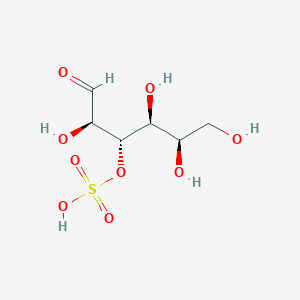

3-O-Sulfogalactose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17112-77-5 |

|---|---|

Molecular Formula |

C6H12O9S |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O9S/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H,12,13,14)/t3-,4+,5+,6-/m1/s1 |

InChI Key |

XBAAKGHPVXQWEM-DPYQTVNSSA-N |

SMILES |

C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)OS(=O)(=O)O)O)O)O |

Other CAS No. |

17112-77-5 |

Synonyms |

3-O-sulfo-beta-D-galactose 3-O-sulfogalactose galactose-3-sulfate |

Origin of Product |

United States |

Biosynthesis and Enzymology of 3 O Sulfogalactose

Pathways of 3-O-Sulfogalactose Formation in Organisms

The formation of this compound is a key step in the biosynthesis of various sulfated glycoconjugates. This process is primarily governed by a specific family of enzymes known as galactose-3-O-sulfotransferases (GAL3STs), which catalyze the transfer of a sulfonate group to a galactose residue.

Role of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as the Universal Sulfate (B86663) Donor

The enzymatic transfer of a sulfate group by sulfotransferases is entirely dependent on a high-energy sulfate donor molecule. In all known sulfation reactions, this universal donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.govtaylorandfrancis.com PAPS is synthesized in the cytoplasm of mammalian cells from ATP and inorganic sulfate in a two-step enzymatic reaction. taylorandfrancis.comrndsystems.com The availability of PAPS is a critical factor in the regulation of sulfation, as its concentration can be rate-limiting. nih.govtaylorandfrancis.com The entire liver content of PAPS can be consumed in a very short time, highlighting the rapid turnover and the necessity for its continuous synthesis to support sulfation reactions. nih.gov

Regulation of Sulfotransferase Gene Expression and Activity

The expression and activity of sulfotransferase genes, including the GAL3ST family, are subject to complex regulatory mechanisms. This regulation occurs at both the genetic and enzymatic levels, ensuring that the sulfation of molecules like galactose occurs at the appropriate time and place.

Gene expression of sulfotransferases can be influenced by a variety of factors, including hormones and xenobiotics. nih.gov For example, glucocorticoid hormones have been shown to positively regulate the expression of certain sulfotransferase genes in rat hepatocytes. nih.gov Transcription factors play a significant role in controlling the tissue-specific expression of sulfotransferase genes. nih.gov For instance, the Nuclear Factor I (NFI) family of transcription factors has been identified as being involved in regulating the expression of SULT1A1 in breast cancer cells. nih.gov While this example is for a different sulfotransferase, it illustrates the general principle of transcriptional regulation that likely applies to GAL3ST genes as well.

The activity of the enzymes themselves is also regulated. As mentioned earlier, divalent cations can modulate the activity of GAL3ST isoforms, with Mg2+ stimulating GAL3ST-3 activity, while Cu2+ and Zn2+ strongly inhibit GAL3ST2. uniprot.orgnih.gov

Biosynthesis of this compound-Containing Glycoconjugates

The biosynthesis of this compound is not an isolated event but rather a key modification step in the assembly of complex glycoconjugates. The specific GAL3ST isoforms act on galactose residues that are already part of a growing oligosaccharide chain on a protein (glycoprotein) or a lipid (glycolipid).

The diverse substrate specificities of the GAL3ST isoforms ensure the formation of a wide array of this compound-containing structures. For example, GAL3ST-3's preference for N-acetyllactosamine in N- and O-glycans leads to the sulfation of these specific structures, which are known to be present in various tissues. nih.gov Furthermore, GAL3ST-3 can act on a previously sulfated substrate, Galβ1-->4(sulfo-->6)GlcNAc, indicating that disulfated structures can be formed through the combined action of different sulfotransferases. nih.gov Similarly, the action of GAL3ST-4 on core 2 O-glycan structures is crucial for the biosynthesis of specific mucin-type glycoproteins. nih.gov The sulfation of these glycoconjugates is vital for their biological functions, which include cell-cell recognition and signaling pathways.

Enzymatic Synthesis of Sulfoglycolipids (e.g., Sulfatide, Seminolipid)

The formation of this compound is a key step in the synthesis of major mammalian sulfoglycolipids, namely sulfatide and seminolipid. nih.gov Sulfatide (SO₃-3Gal-ceramide) is a prominent component of the myelin sheath in the nervous system, while seminolipid (SO₃-3Gal-alkylacylglycerol) is uniquely found in spermatogenic cells. nih.gov The biosynthesis of the carbohydrate portion of both these sulfoglycolipids involves a sequential two-step enzymatic process. nih.govnih.gov

The synthesis pathway begins in the endoplasmic reticulum and concludes in the Golgi apparatus. nih.govwikipedia.org The initial step is the transfer of galactose to a lipid backbone, followed by the sulfation of this galactose residue. nih.gov The enzymes responsible for these two steps are common to the synthesis of both sulfatide and seminolipid. nih.gov Studies using knockout mice have confirmed that a single gene for each of these enzymes is responsible for the biosynthesis of both sulfoglycolipids throughout the body. nih.gov

Ceramide Galactosyltransferase (CGT) and Cerebroside Sulfotransferase (CST) Activities

The two key enzymes governing the synthesis of sulfatide and seminolipid are Ceramide Galactosyltransferase (CGT) and Cerebroside Sulfotransferase (CST). nih.govnih.gov

Ceramide Galactosyltransferase (CGT; EC 2.4.1.45/2.4.1.47) : The synthesis is initiated by CGT, also known as UDP-galactose:ceramide galactosyltransferase. nih.govresearchgate.netnih.gov This enzyme is located in the luminal leaflet of the endoplasmic reticulum. wikipedia.org CGT catalyzes the transfer of a galactose molecule from the donor substrate, UDP-galactose, to a ceramide acceptor. nih.govuniprot.org This reaction forms galactosylceramide (GalCer), the direct precursor to sulfatide. nih.govresearchgate.net CGT can galactosylate both hydroxy- and non-hydroxy fatty acid-containing ceramides. uniprot.org In the synthesis of seminolipid, CGT performs the analogous function of transferring galactose to an alkylacylglycerol backbone. nih.govnih.gov The resulting GalCer is then transported, likely via vesicular trafficking, to the Golgi apparatus for the next step. wikipedia.orgfrontiersin.org

Cerebroside Sulfotransferase (CST; EC 2.8.2.11) : The final step in the synthesis of sulfatide and seminolipid is catalyzed by CST, which is localized to the luminal side of the late Golgi apparatus. nih.govnih.govnih.gov CST is a homodimeric protein that facilitates the 3-O-sulfation of the galactose residue. nih.govwikipedia.org The enzyme transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the C3-hydroxyl group of the galactose moiety in GalCer. wikipedia.orgfrontiersin.orgnih.gov This reaction yields sulfatide (3-O-sulfogalactosylceramide). nih.gov Similarly, CST sulfates the galactose residue of galactosyl-alkylacylglycerol to produce seminolipid. nih.gov The activity of CST is essential, as demonstrated by knockout mice that completely lack both sulfatide and seminolipid. nih.govnih.gov

Table 1: Key Enzymes in Sulfoglycolipid Biosynthesis

| Enzyme | EC Number | Substrates | Product | Cellular Location |

|---|---|---|---|---|

| Ceramide Galactosyltransferase (CGT) | 2.4.1.45 / 2.4.1.47 | UDP-galactose, Ceramide | Galactosylceramide (GalCer) | Endoplasmic Reticulum wikipedia.orguniprot.org |

| Cerebroside Sulfotransferase (CST) | 2.8.2.11 | PAPS, Galactosylceramide (GalCer) | Sulfatide | Golgi Apparatus nih.govnih.gov |

Formation of 3-O-Sulfated Galactose Residues in Glycosaminoglycans (GAGs) and Glycoproteins

Beyond lipids, the this compound modification is also found on the complex carbohydrate chains of glycoproteins and glycosaminoglycans (GAGs). researchgate.netnih.gov This sulfation is a post-translational modification that contributes to the structural diversity and biological functions of these macromolecules. nih.govnih.gov

The biosynthesis of sulfated GAGs is a complex, non-template-driven process involving numerous enzymes in the Golgi apparatus. capes.gov.brnih.gov The sulfation of galactose residues at the 3-O position is catalyzed by a family of enzymes known as galactose 3-O-sulfotransferases (Gal3STs). nih.gov These enzymes, like CST, utilize PAPS as the sulfate donor. The sulfation pattern of GAGs and glycoproteins is tissue-specific and depends on the expression and substrate specificity of the various sulfotransferases present. nih.govbohrium.com

For instance, 3-O-sulfated galactose has been identified in the N-glycans of multiple glycoproteins in human tissues. researchgate.net The enzymes responsible, such as Gal3ST-2 (also known as GP3ST), are expressed in tissues like the colonic mucosa and are involved in the sulfation of mucin-type glycans. nih.gov The substrate specificity of these enzymes can vary between species. Porcine Gal3ST-2, for example, recognizes Galβ1→3GalNAc (core 1) as its optimal substrate, with weaker activity towards Galβ1→3GlcNAc (type 1) and Galβ1→4GlcNAc (type 2) structures. nih.gov In contrast, mouse Gal3ST-2 prefers core 1 and type 2 glycans over type 1. nih.gov This modification can also occur on GAGs like keratan (B14152107) sulfate, which contains repeating lactosamine units that can be sulfated at various positions, including the 3-position of galactose. The presence of 3-O-sulfate groups on heparan sulfate, catalyzed by heparan sulfate 3-O-sulfotransferase (HS3ST) isoforms, creates specific binding sites for various proteins, highlighting the role of this modification in cellular signaling. sigmaaldrich.comnih.gov

Table 2: Substrate Specificity of Porcine Galactose 3-O-Sulfotransferase-2 (pGal3ST-2)

| Substrate Structure | Common Name | Relative Activity |

|---|---|---|

| Galβ1→3GalNAc | Core 1 | Optimal |

| Galβ1→3GlcNAc | Type 1 | Weaker |

| Galβ1→4GlcNAc | Type 2 | Weaker |

Data derived from studies on pGal3ST purified from porcine colonic mucosa. nih.gov

Biological Functions and Physiological Roles of 3 O Sulfogalactose

Role of 3-O-Sulfogalactose in Cellular Recognition and Interaction

The presence of the 3-O-sulfo-β-D-galactose moiety on the cell surface is a key factor in regulating how cells interact with each other and with the extracellular matrix (ECM). nih.gov This modification can change the binding affinity of the molecule for its ligands, thereby influencing cellular adhesion, recognition, and signaling pathways. nih.gov

Carbohydrate-carbohydrate interactions (CCIs) are fundamental to many biological events, including cell-cell adhesion. nih.gov These interactions can be mediated by various forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which can be strengthened by the presence of divalent cations like calcium. nih.gov The sulfate (B86663) esters on polysaccharides play a significant role in these homophilic, calcium-dependent self-interactions. nih.gov

In the context of the nervous system, the two major glycosphingolipids of myelin, galactosylceramide (GalC) and its sulfated derivative, sulfatide (SGC), which contains this compound, are known to engage in trans carbohydrate-carbohydrate interactions. nih.gov These interactions occur between the opposing extracellular surfaces of the multiple layers of the myelin sheath produced by oligodendrocytes. nih.gov

The this compound moiety serves as a specific recognition motif for a variety of protein receptors, mediating critical signaling events. nih.govnih.gov The sulfation alters the way host molecules are recognized by and interact with their binding partners. nih.gov

Structural analysis has confirmed that the 3-O-sulfo-β-D-galactose moiety is specifically recognized by certain receptors. nih.gov For instance, the immunoglobulin-like receptor LMIR5 has been shown to bind with high affinity to 3-O-sulfo-β-D-galactosylceramide. nih.gov This interaction is functionally significant, as the ligation of LMIR5 by this sulfated glycolipid leads to the activation of the NFAT (nuclear factor of activated T-cells) signaling pathway. nih.gov Other immunoglobulin-like receptors, such as TREM2 and TREM3, and C-type lectins also interact with this sulfated ceramide. nih.gov

Further research has elucidated the binding preferences for other receptors. The mannose receptor's cysteine-rich domain (Cys-MR) binds to sulfated carbohydrates, including 3-SO(4)-Lewis(x) and 3-SO(4)-Lewis(a), with relatively high affinity. nih.gov Additionally, the rare 3-O-sulfation of heparan sulfate has been found to significantly enhance its binding to the tau protein, a key player in Alzheimer's disease. nih.gov This specific interaction is mediated through binding sites in the microtubule-binding repeat region of tau. nih.gov

| Receptor/Protein | Specific this compound Ligand | Biological Context |

| LMIR5 | 3-O-sulfo-β-D-galactosylceramide | Immune cell signaling; potential autoimmune target. nih.gov |

| CD1d | Sulfatide | Activation of type II Natural Killer T (NKT) cells. frontiersin.org |

| Mannose Receptor (Cys-MR) | 3-SO(4)-Lewis(x), 3-SO(4)-Lewis(a) | Recognition of sulfated glycoproteins. nih.gov |

| Tau Protein | 3-O-sulfated Heparan Sulfate | Pathological spread in tauopathies like Alzheimer's Disease. nih.gov |

| Laminin-2 | Sulfatide | Oligodendrocyte maturation and myelination. nih.govrug.nl |

Mechanisms of Carbohydrate-Carbohydrate Interactions (CCIs) Involving this compound

Involvement in Myelin Biology and Nervous System Function

This compound, primarily in the form of sulfatide, is a highly enriched and critical component of the myelin sheath in both the central (CNS) and peripheral (PNS) nervous systems. nih.govresearchgate.netnih.gov It constitutes a significant portion of total myelin lipids and is synthesized by myelinating cells—oligodendrocytes in the CNS and Schwann cells in the PNS. nih.gov

Sulfatide plays an indispensable role in maintaining the correct structure, stability, and lateral organization of the myelin membrane. nih.govresearchgate.net Studies using mouse models genetically unable to synthesize sulfatide have demonstrated its importance. These mice exhibit structural defects in their myelin, including disorganized termination of the lateral loops at the nodes of Ranvier and uncompacted myelin. nih.gov The absence of sulfatide also impairs the proper clustering and maintenance of proteins at the paranodal junctions, which are critical for the long-term stability of the nodes of Ranvier. vcu.edu

The function of sulfatide in membrane organization affects the sorting, assembly, and function of specific myelin proteins within different subdomains of the myelin sheath. nih.gov It helps to stabilize the myelin sheath by reinforcing the contacts between the apposed membranes of the multilamellar structure. researchgate.net In adult animals, a lack of sulfatide can lead to myelin instability and vacuolar degeneration, highlighting its role in myelin maintenance throughout life. nih.govresearchgate.net

Key Findings from Sulfatide-Deficient Mouse Models

| System | Observation | Consequence |

| Central Nervous System (CNS) | Disorganized termination of lateral loops at nodes of Ranvier. nih.gov | Impaired nodal structure. |

| Central Nervous System (CNS) | Uncompacted myelin and vacuolar degeneration in adult mice. nih.gov | Myelin instability and breakdown. |

| Central Nervous System (CNS) | Impaired clustering and maintenance of paranodal proteins. vcu.edu | Compromised long-term stability of nodes of Ranvier. |

| Peripheral Nervous System (PNS) | Compromised paranodal junctions and disoriented Schwann cell microvilli. vcu.edu | Disrupted axon-myelin interface. |

Beyond its structural role, sulfatide is a key signaling molecule that regulates the life cycle of oligodendrocytes. Evidence strongly suggests that sulfatide acts as a negative regulator of the terminal differentiation of these myelin-producing cells. nih.gov This means that its presence on the cell surface at a specific stage helps to control the timing and progression of myelination. nih.gov In mice that cannot produce sulfatide, there is a significant enhancement in the number of terminally differentiated oligodendrocytes, supporting its role as a brake on the maturation process. nih.gov

Furthermore, the interaction between sulfatide on the oligodendrocyte membrane and laminin-2, an extracellular matrix protein found on axons, is crucial for proper maturation. nih.govrug.nl This interaction helps to form functional membrane microdomains that are essential for myelination to proceed correctly. nih.govrug.nl Disruption of this laminin-sulfatide binding impedes oligodendrocyte differentiation and the formation of myelin-like membranes. nih.govrug.nl Therefore, laminin-sulfatide interactions may serve as a control mechanism that allows myelination to be triggered locally by axonal demand. nih.govrug.nl

Significance in Reproductive Processes

The this compound residue is a key component of seminolipid, a glycolipid that is highly expressed in male germ cells and is indispensable for male fertility.

Seminolipid, or sulfogalactosylglycerolipid (SGG), constitutes over 90% of the glycolipids in the mammalian testis and is vital for the process of spermatogenesis. mdpi.com Research has demonstrated that this unique sulfated glyceroglycolipid is essential for the proper function of germ cells. mdpi.com Seminolipid is actively synthesized in spermatocytes and is expressed on the plasma membranes of spermatogonia, spermatocytes, spermatids, and mature spermatozoa. mdpi.com Its synthesis begins at the latest in differentiated spermatogonia, with its appearance coinciding with the emergence of Type B spermatogonia during testicular development. mdpi.com

The absence of seminolipid, due to the disruption of genes encoding the enzymes responsible for its synthesis, such as ceramide galactosyltransferase (CGT), leads to a complete arrest of spermatogenesis at the late prophase of the first meiosis, resulting in male infertility in mouse models. mdpi.comnih.gov This underscores the non-redundant role of seminolipid in the progression of germ cell differentiation. The lipid's structure contributes to the organization of functional microdomains, or lipid rafts, on the surface of germ cells. mdpi.comnih.gov These rafts are critical platforms for cell-cell interactions and signaling, which are fundamental for the intricate communication between developing germ cells and Sertoli cells that underpins spermatogenesis. nih.gov

Furthermore, the proper degradation of seminolipid is as crucial as its synthesis. During spermatogenesis, a significant portion of testicular germ cells undergo apoptosis and are phagocytosed by Sertoli cells. nih.gov The seminolipid within these apoptotic remnants must be degraded, a process initiated by the lysosomal enzyme arylsulfatase A (ARSA), which desulfates the galactose headgroup. nih.govnih.gov Failure in this degradation pathway, as seen in ARSA-null mice, leads to the accumulation of seminolipid within Sertoli cell lysosomes. nih.gov This accumulation is associated with increased levels of reactive oxygen species (ROS), elevated apoptosis rates in Sertoli cells, and consequently, subfertility in aging male mice. nih.gov Studies have also linked alterations in the cholesterol sulfate to seminolipid ratio in semen with conditions like oligoasthenozoospermia, where sperm count and motility are reduced, suggesting that the balance of sulfolipids is critical for semen quality. wikipedia.orgfrontiersin.orgmdpi.com

| Cell Type | Localization of Seminolipid | Role in Spermatogenesis |

| Spermatogonia | Plasma membrane | Essential for germ cell function from an early stage. mdpi.com |

| Spermatocytes | Plasma membrane | Active synthesis site; crucial for meiotic progression. mdpi.com |

| Spermatids | Plasma membrane | Component of lipid rafts involved in cell interactions. mdpi.com |

| Spermatozoa | Plasma membrane (head region) | Important for sperm-egg interaction and fertilization. nih.govmdpi.com |

| Sertoli Cells | Lysosomes (during degradation) | Phagocytose and degrade seminolipid from apoptotic germ cells. nih.govnih.gov |

Immunomodulatory Roles of this compound

The this compound moiety is recognized by various components of the immune system, playing a significant role in modulating immune responses through interactions with specific receptors and lectins.

The macrophage mannose receptor (CD206) is an endocytic receptor expressed on macrophages and other immune cells that recognizes a range of endogenous and exogenous ligands. mdpi.com The cysteine-rich (CR) lectin domain of CD206 specifically binds to sulfated sugars, including this compound (SO4-3-Gal). mdpi.comwikipedia.org This interaction has been shown to modulate the receptor's endocytic activity.

Studies utilizing synthetic glycopolymers presenting SO4-3-Gal have revealed a unique mechanism of CD206 blockade. mdpi.comnih.gov When these glycopolymers bind to the CR domain of CD206, they are internalized by the macrophage. mdpi.comnih.gov However, unlike other ligands that dissociate in the acidic environment of endosomes, allowing the receptor to recycle back to the cell surface, the SO4-3-Gal-glycopolymer–CD206 complexes are stable within intracellular compartments. mdpi.comnih.gov This stability prevents the receptor from returning to the plasma membrane, effectively inhibiting its endocytic function. mdpi.comnih.govnih.gov This process of retaining the receptor intracellularly leads to a significant decrease in the level of CD206 on the cell surface. wikipedia.org This modulation of endocytosis highlights a potential mechanism by which 3-O-sulfated structures can influence macrophage activity and the clearance of other ligands. mdpi.comwikipedia.orgnih.gov

The process of lymphocyte homing, the migration of lymphocytes from the bloodstream into lymphoid tissues, is critically dependent on specific cell adhesion molecules. Sulfated carbohydrates, including structures containing this compound, play a pivotal role in this process. Sulfatide, which features a this compound headgroup, is a known ligand for L-selectin (CD62L), an adhesion molecule expressed on the surface of leukocytes. nih.govresearchgate.net

The interaction between L-selectin on lymphocytes and its sulfated glycan ligands on the high endothelial venules (HEVs) of secondary lymphoid organs initiates the tethering and rolling of lymphocytes along the endothelial surface. nih.govnih.govnih.gov This is the first step in the cascade that leads to the extravasation of lymphocytes into the lymph nodes. nih.govnih.gov The sulfation of these ligands is crucial for this recognition; studies have shown that inhibiting the sulfation of HEV-ligands significantly reduces their binding to L-selectin. nih.gov Specifically, sulfated O-glycans, collectively known as peripheral node addressin (PNAd), are recognized by L-selectin. nih.gov

Beyond its role in physiological lymphocyte homing, the interaction between sulfatide and selectins is also implicated in pathological inflammation. In chronic inflammatory conditions, HEV-like vessels expressing these sulfated ligands can be induced in non-lymphoid tissues, facilitating the recruitment of lymphocytes to the site of inflammation. nih.gov Furthermore, the binding of L-selectin to sulfatide can trigger downstream signaling events in leukocytes, such as the upregulation of the chemokine receptor CXCR4, which further guides cell migration. mdpi.com

| Molecule | Interaction Partner | Biological Outcome |

| This compound (on Sulfatide) | L-selectin (on lymphocytes) | Initiates lymphocyte tethering and rolling on high endothelial venules, leading to homing into lymph nodes. nih.govnih.govnih.gov |

| This compound (on Sulfatide) | P-selectin (on platelets) | Facilitates platelet adhesion and aggregation, and may play a role in cancer metastasis. nih.gov |

| Sulfated Glycans (on HEVs) | L-selectin (on lymphocytes) | Mediates lymphocyte recruitment to sites of chronic inflammation. nih.govnih.gov |

Galectins are a family of β-galactoside-binding proteins that modulate various cellular processes, including cell adhesion, signaling, and apoptosis. Several galectins have been shown to recognize and bind to glycans containing this compound.

Galectin-1: Inhibition studies have demonstrated that sulfation of saccharides can influence their binding to human galectin-1. Specifically, 3'-O-sulfated N-acetyllactosamine (3'-OSO3-LacNAc) is a more potent inhibitor of galectin-1 binding than its non-sulfated parent compound, indicating that the 3-O-sulfate group enhances the interaction. mdpi.com

Galectin-4: This tandem-repeat galectin, primarily expressed in the gastrointestinal tract, has been identified as a major component of detergent-resistant membranes (DRMs), or lipid rafts. nih.gov Sulfatides (B1148509) with long-chain hydroxylated fatty acids are high-affinity ligands for galectin-4 and are also enriched in these DRMs. nih.gov The interaction between galectin-4 and sulfatides is proposed to play a functional role in the clustering of lipid rafts, which is important for the apical delivery of membrane components in polarized cells like enterocytes. nih.govnih.gov The N-terminal carbohydrate recognition domain (CRD) of galectin-4 (Gal-4N) exhibits a significantly higher binding affinity for sulfated glycans compared to its C-terminal CRD. wikipedia.orgnih.gov

Galectin-8: The N-terminal CRD of galectin-8 (Gal-8N) displays a high affinity for 3'-O-sulfated glycoconjugates. nih.govnih.gov X-ray crystallography studies have revealed the structural basis for this recognition, showing that specific amino acid residues, such as Arg45, Gln47, and Arg59, are indispensable for the strong binding to sulfated oligosaccharides. nih.govnih.gov Interestingly, the interaction of galectin-8 with sulfatide involves the hydroxyl group of sphingosine (B13886) as a substitute for the 3'-hydroxyl of glucose in lactose (B1674315), demonstrating a unique binding mechanism. nih.gov

The binding of this compound-containing molecules to galectins can lead to the cross-linking of glycoproteins and glycolipids on the cell surface, forming lattices that can modulate cellular functions. nih.govnih.gov

| Galectin | Binding to this compound | Functional Implication |

| Galectin-1 | Enhanced binding to 3'-O-sulfated LacNAc. mdpi.com | Modulation of galectin-1 interaction with glycoconjugates. mdpi.com |

| Galectin-4 | High-affinity binding to sulfatides. nih.govnih.gov | Stabilization of lipid rafts and apical membrane trafficking. nih.govnih.gov |

| Galectin-8 | High-affinity binding to 3'-O-sulfated glycans via its N-terminal CRD. nih.govnih.gov | Specific recognition and potential cross-linking of sulfated glycoconjugates. nih.gov |

Implications in Pathological States and Disease Mechanisms (excluding clinical human trial data)

The dysregulation of this compound-containing lipids, such as sulfatide and seminolipid, is implicated in a range of pathological conditions, as evidenced by studies in animal models and in vitro systems.

Male Infertility: As detailed in section 3.3.1, the absence or improper metabolism of seminolipid leads to severe defects in spermatogenesis and male infertility in animal models. mdpi.comnih.gov Genetic deletion of enzymes in the seminolipid biosynthetic pathway results in the arrest of sperm development. nih.gov Furthermore, the accumulation of undegraded seminolipid in Sertoli cells due to deficiencies in enzymes like arylsulfatase A is linked to oxidative stress and subfertility in mice. mdpi.com A higher cholesterol sulfate/seminolipid ratio has also been observed in men with oligoasthenozoospermia. frontiersin.org

Autoimmune and Neurodegenerative Diseases: Sulfatide is a major lipid component of the myelin sheath in the nervous system. nih.govwikipedia.org Its abnormal metabolism or distribution is associated with several neurological disorders. In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, administration of sulfatide has been shown to ameliorate the disease, suggesting an immunoregulatory role. nih.gov This effect may be mediated through the activation of type II natural killer T (NKT) cells. nih.gov Conversely, an enhanced antibody response against sulfatide is observed in some multiple sclerosis patients, which may contribute to demyelination. wikipedia.orgnih.gov In the context of Alzheimer's disease, preclinical evidence from mouse models suggests that a deficiency in brain sulfatides is causally associated with brain ventricular enlargement, an early pathological feature of the disease. nih.gov The 3-O sulfation of heparan sulfate proteoglycans has also been shown to contribute to the cellular internalization of tau aggregates, a key event in the progression of tauopathies. nih.gov

Cancer Metastasis: The modification of cellular adhesion and interaction by this compound-containing molecules has implications for cancer progression. nih.gov The interaction between sulfatide on cancer cells and P-selectin on platelets can facilitate the formation of tumor cell-platelet aggregates, which is a critical step in the metastatic cascade. nih.gov Additionally, the expression of certain heparan sulfate 3-O-sulfotransferases (HS3STs), the enzymes that create 3-O-sulfated heparan sulfate, is dysregulated in various cancers and can promote tumor growth and metastasis by modulating signaling pathways, such as those involving VEGF and TGF-β. nih.gov

Cardiovascular Disease: Sulfatide present in serum lipoproteins may contribute to the pathogenesis of cardiovascular disease by promoting arterial thrombosis through its interactions with P-selectin on platelets, leading to platelet aggregation and platelet-leukocyte interactions. nih.gov

Altered 3-O-Sulfation Patterns in Cellular Transformation and Tumorigenesis

The sulfation of galactose at the 3-O position is a critical modification that influences the biological activity of various glycoconjugates, and alterations in these sulfation patterns are increasingly implicated in the processes of cellular transformation and cancer development. nih.gov The expression of enzymes responsible for this specific sulfation, particularly heparan sulfate (HS) 3-O-sulfotransferases (HS3STs), is frequently dysregulated in malignant tissues. nih.govfrontiersin.orgnih.gov This dysregulation leads to structural changes in heparan sulfate proteoglycans (HSPGs), which in turn affects crucial cellular behaviors involved in tumorigenesis, such as cell proliferation, migration, apoptosis, and immune surveillance. nih.govfrontiersin.orgnih.gov

The role of altered 3-O-sulfation in cancer is complex, with specific HS3ST isoforms exhibiting either tumor-suppressing or tumor-promoting functions depending on the cancer type and its molecular characteristics. nih.govfrontiersin.org For instance, epigenetic repression of HS3ST2 and HS3ST3A has been observed in several cancers, suggesting a tumor-suppressive role for these enzymes. nih.govfrontiersin.org Conversely, other isoforms like HS3ST2, HS3ST3A, HS3ST3B, and HS3ST4 have been shown to act as tumor promoters in certain cancer cells. nih.govfrontiersin.org This dual role highlights the contextual importance of specific 3-O-sulfated structures in the tumor microenvironment.

The molecular mechanisms by which altered 3-O-sulfation contributes to tumorigenesis often involve the modulation of signaling pathways. nih.gov For example, the tumor-promoting effect of HS3ST3B in leukemia has been linked to the autocrine activation of VEGF-dependent signaling pathways. frontiersin.org Furthermore, 3-O-sulfated heparan sulfate can influence ligand-receptor interactions, such as the binding of neuropilin-1 (Nrp1), which plays a role in signaling pathways involving VEGF and TGF-β. frontiersin.orgnih.gov

Table 1: Role of a selection of HS3ST Isoforms in Cancer

| Isoform | Role in Cancer | Cancer Type(s) | Reference(s) |

|---|---|---|---|

| HS3ST2 | Tumor Suppressor (via epigenetic repression) / Tumor Promoter | Various Cancers | nih.govfrontiersin.org |

| HS3ST3A | Tumor Suppressor (via epigenetic repression) / Tumor Promoter | Various Cancers | nih.govfrontiersin.org |

| HS3ST3B | Tumor Promoter | Leukemia, NSCLC | frontiersin.org |

| HS3ST4 | Tumor Promoter | Certain Cancer Cells | nih.govfrontiersin.org |

Role in Extracellular Matrix Dynamics in Disease Contexts

The this compound moiety, as a component of larger sulfated galactans and other glycoconjugates, plays a significant role in the dynamics of the extracellular matrix (ECM) in various pathological conditions. oup.comnih.gov The ECM is a complex and dynamic network of macromolecules that provides structural support to tissues and regulates cellular processes such as signaling, adhesion, and migration. youtube.com Alterations in the composition and structure of the ECM are a common feature of many chronic diseases, including cancer and fibrosis. youtube.com

Sulfated galactans, which can be found in the ECM, are known to modulate the production of key ECM components. researchgate.netfrontiersin.org For instance, sulfated galactans extracted from the red seaweed Gracilaria fisheri have been shown to regulate the expression of collagen, elastin, hyaluronic acid, matrix metalloproteinase-1 (MMP-1), and tissue inhibitor of metalloproteinases (TIMP) in human dermal fibroblasts. researchgate.net This indicates that sulfated galactans can influence the homeostasis of the ECM, which is often disrupted in disease states. researchgate.net

In the context of cancer, the tumor microenvironment is characterized by a deregulated ECM. nih.gov Sulfated glycosaminoglycans (sGAGs) within the tumor ECM can influence cancer cell behavior. Increased sulfation in the tumor microenvironment has been shown to stimulate cancer cell proliferation, epithelial-mesenchymal transition (EMT), and stemness. nih.gov This is mediated, in part, through the activation of receptor tyrosine kinases and the focal adhesion kinase (FAK)-phosphatidylinositol 3-kinase (PI3K) signaling axis. nih.gov

Furthermore, the sulfation of ECM components can directly modulate the activity of growth factors that are crucial in disease progression. For example, an artificial ECM composed of collagen I and highly sulfated hyaluronan has been demonstrated to interfere with transforming growth factor-β1 (TGF-β1) signaling. nih.gov This interference prevents the TGF-β1-induced differentiation of fibroblasts into myofibroblasts, a key event in tissue fibrosis. nih.gov The highly sulfated hyaluronan appears to impair the bioactivity of TGF-β1 and its downstream signaling by reducing the translocation of Smad2/3 to the nucleus. nih.gov This suggests that the sulfation pattern of ECM glycosaminoglycans can have a profound impact on cellular differentiation processes driven by growth factors. nih.gov

Table 2: Effect of Sulfated Galactans on ECM Components in Human Dermal Fibroblasts

| ECM Component | Effect of Sulfated Galactans | Reference |

|---|---|---|

| Collagen | Modulated | researchgate.net |

| Elastin | Modulated | researchgate.net |

| Hyaluronic Acid | Modulated | researchgate.net |

| MMP-1 | Modulated | researchgate.net |

| TIMP | Modulated | researchgate.net |

Modulation of Intracellular Processes (e.g., Inhibition of Hsp70 ATPase Activity by Sulfoglycolipids)

Beyond their roles at the cell surface and in the extracellular matrix, molecules containing this compound, such as sulfoglycolipids, can modulate intracellular processes. A notable example is the inhibition of the ATPase activity of Heat shock protein 70 (Hsp70). nih.gov Hsp70 is a molecular chaperone that plays a crucial role in protein folding, and its activity is dependent on the hydrolysis of ATP. nih.gov

Research has shown that 3'-sulfogalactolipids can specifically bind to the N-terminal ATPase-containing domain of Hsc70 (a member of the Hsp70 family) and inhibit its ATPase activity. nih.gov To study this interaction, water-soluble derivatives of sulfogalactosyl ceramide (SGC) were synthesized, such as adamantyl-sulfogalactosyl ceramide (adaSGC). nih.gov This derivative was found to inhibit the ATPase activity of bovine brain Hsc70 in a dose-dependent manner, with inhibition observed in the range of 100 to 300 µM. nih.gov

Kinetic analysis of this inhibition revealed that adaSGC acts as a noncompetitive inhibitor of Hsc70 ATPase activity. nih.gov While the Michaelis constant (K_m) for ATP remained statistically unchanged, the maximum velocity (V_max) of the enzyme was significantly reduced in the presence of adaSGC. nih.gov This indicates that adaSGC does not compete with ATP for the active site but binds to a different site on the enzyme to inhibit its catalytic activity. nih.gov

A lag phase of approximately 5 minutes was observed before the onset of ATPase inhibition, which could be eliminated by pre-incubating adaSGC with Hsc70 or by the addition of the co-chaperone Hdj-1. nih.gov This suggests that the binding of adaSGC occurs at a specific point in the ATPase cycle of Hsc70. nih.gov This discovery identifies a novel mechanism for the regulation of Hsp70 ATPase activity, highlighting a potential role for this compound-containing lipids in modulating cellular stress responses and protein homeostasis. nih.gov

Table 3: Kinetic Parameters of Hsc70 ATPase Activity in the Presence of adaSGC

| Condition | K_m (µM) | V_max (pmol min⁻¹ µg⁻¹) | Reference |

|---|---|---|---|

| Control | 0.89 ± 0.024 | 0.20 ± 0.012 | nih.gov |

| + adaSGC | 0.93 ± 0.038 | 0.15 ± 0.016 | nih.gov |

Advanced Methodologies for Analysis and Detection of 3 O Sulfogalactose

Analytical Chemistry Techniques for Structural Characterization

Analytical chemistry provides the foundational tools for the detailed structural elucidation of 3-O-sulfogalactose. These methods are essential for identifying the compound, determining its molecular weight, and defining its three-dimensional structure and its position within complex oligosaccharides.

Mass spectrometry is a cornerstone technique for the analysis of sulfated carbohydrates due to its high sensitivity and ability to provide detailed molecular weight and structural information. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used approach for analyzing sulfated oligosaccharides. researchgate.net Electrospray ionization (ESI) is a particularly suitable "soft" ionization method for these highly charged and non-volatile molecules, as it minimizes fragmentation and allows for the observation of molecular ions. nih.gov LC-MS enables the separation of complex mixtures of sulfated glycans, such as heparin-derived tetrasaccharides containing a 3-O-sulfo group, followed by their precise mass determination. researchgate.netacs.org Tandem MS (MS/MS) can further provide sequence and linkage information by controlled fragmentation of the isolated ions. researchgate.net However, a significant challenge in the ESI-MS analysis of sulfated compounds is the potential for in-source loss of the sulfate (B86663) group, which requires careful optimization of instrumental conditions. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of sulfated carbohydrates like this compound by GC-MS is less direct because these compounds are non-volatile. nih.gov This limitation necessitates a two-step process of deconjugation (cleavage of the sulfate group) and derivatization (e.g., silylation) to make the analyte volatile. nih.govresearchgate.net While the sample preparation is more complex than for LC-MS, GC-MS offers high chromatographic resolution and produces information-rich electron ionization (EI) mass spectra that can be invaluable for identifying unknown steroidal and carbohydrate structures. nih.govnih.gov

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound | Limitations |

|---|---|---|---|

| LC-MS (ESI) | Separates compounds by liquid chromatography, followed by soft ionization (ESI) and mass analysis. youtube.com | Direct analysis of polar, non-volatile sulfated compounds; high sensitivity (picomole range); suitable for complex mixtures. nih.gov | Potential for in-source loss of sulfate groups; may have limited chromatographic resolution for some isomers. acs.orgnih.gov |

| GC-MS (EI) | Separates volatile compounds by gas chromatography, followed by hard ionization (EI) and mass analysis. nih.gov | High chromatographic resolution; provides detailed structural information from fragmentation patterns. nih.gov | Requires chemical deconjugation and derivatization; indirect analysis of the native compound. researchgate.net |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis, typically to fragment a selected precursor ion to gain structural information. researchgate.net | Provides detailed structural and sequence information of oligosaccharides containing the sulfo group. researchgate.net | Can be complex to interpret, especially for mixtures of isomers. acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of sulfated glycans like this compound in solution. nih.gov It provides atomic-level information without requiring crystallization.

NMR can be used to:

Determine Primary Structure: Confirm the identity of the monosaccharide and the position of the sulfate group.

Analyze Linkage: By examining the torsion angles (phi, ψ) around the glycosidic bond, NMR can define how this compound is linked within a larger polysaccharide chain. nih.gov

Elucidate 3D Conformation: Measurements such as the Nuclear Overhauser Effect (NOE) provide information about through-space proximity of protons, which helps in determining the three-dimensional shape of the molecule and its conformational preferences. nih.gov This is crucial for understanding how it interacts with binding partners. nih.gov

Table 2: Key NMR Parameters for this compound Analysis

| NMR Parameter/Experiment | Information Obtained | Relevance to this compound |

|---|---|---|

| Chemical Shifts (¹H, ¹³C) | Provides information on the chemical environment of each atom. | Helps identify the monosaccharide unit and the site of sulfation. |

| J-Couplings | Measures through-bond interactions between nuclei. | Defines ring conformation and stereochemistry. |

| Nuclear Overhauser Effect (NOE) | Measures through-space proximity between protons. nih.gov | Crucial for determining the 3D structure and glycosidic linkage conformation. nih.govnih.gov |

| DOSY (Diffusion Ordered Spectroscopy) | Measures the translational diffusion coefficient of molecules. nih.gov | Can detect binding events, as the diffusion coefficient of this compound will decrease upon binding to a larger protein. nih.gov |

Chromatographic techniques are essential for the purification and separation of this compound from complex biological samples or synthetic reaction mixtures. nih.gov

Ion Exchange Chromatography (IEC): Given the negative charge imparted by the sulfate group, anion-exchange chromatography is a highly effective method for separating this compound and related sulfated oligosaccharides. nih.govnih.gov In this technique, molecules are separated based on their net charge. researchgate.net Strong anion-exchange (SAX) HPLC, for example, can separate oligosaccharides based on the number and position of their sulfate groups, making it an invaluable tool for purifying specific sulfated species. researchgate.net

Biophysical Approaches for Interaction Studies

Biophysical methods are employed to study the non-covalent interactions between this compound and its binding partners, such as proteins (e.g., lectins) or even viral envelopes. researchgate.netresearchgate.netnih.gov These techniques provide quantitative data on binding affinity and kinetics.

Glycan array technology is a powerful high-throughput method for screening the binding specificity of proteins against a large library of different carbohydrate structures. nih.govnih.gov To study this compound, the compound or a larger glycan containing it would be chemically linked and immobilized on a glass slide or other surface. elsevierpure.com This array is then incubated with a fluorescently labeled protein of interest. nih.gov The amount of bound protein is quantified by measuring the fluorescence at each spot, providing a detailed profile of the protein's binding preferences. nih.gov This approach can rapidly identify which proteins specifically recognize the this compound motif and can help discern the importance of the sulfate group for recognition. raybiotech.comabcam.comresearchgate.net

Fluorescence-based assays are versatile tools for studying and visualizing molecular interactions in various settings.

Fluorescence Microscopy: This technique can be used to visualize the binding of a fluorescently-labeled molecule (e.g., a lectin or antibody) to this compound presented on a cell surface or an artificial surface. nih.gov By observing the localization and intensity of the fluorescence signal, researchers can gain qualitative and semi-quantitative insights into the binding event.

Flow Cytometry: Flow cytometry allows for the rapid, quantitative analysis of ligand-receptor interactions on a cell-by-cell basis or using coated beads. nih.gov For instance, cells expressing a receptor for this compound could be incubated with a fluorescently tagged version of the glycan, and the binding could be quantified across thousands of individual cells. biorxiv.org Alternatively, beads coated with this compound could be used to measure the binding of a fluorescently labeled protein from a solution, allowing for the determination of binding affinity in a high-throughput manner. nih.govbiorxiv.org

Table 3: Comparison of Fluorescence-Based Assays for Interaction Studies

| Technique | Principle | Application for this compound |

|---|---|---|

| Fluorescence Microscopy | Uses fluorescence to generate images of specimens. nih.gov | Visualizing the spatial distribution of this compound binding partners on cell surfaces or tissues. |

| Flow Cytometry | Measures and analyzes the physical and chemical characteristics of particles (e.g., cells) as they pass through a laser beam. nih.gov | Quantifying the binding of fluorescently labeled proteins to cells or beads presenting this compound; high-throughput screening of interactions. biorxiv.orgbiorxiv.org |

Molecular and Cell Biology Tools for Functional Investigations

Gene Editing and Knockout Models for Sulfotransferase Function Dissection

To dissect the specific functions of this compound, researchers have turned to powerful molecular tools like gene editing and the generation of knockout animal models. These approaches allow for the precise deletion or inactivation of the enzymes responsible for synthesizing this sulfated sugar, primarily galactosylceramide sulfotransferase (GAL3ST1, also known as CST), which catalyzes the final step in the synthesis of sulfatide (3-O-sulfogalactosylceramide). nih.govfrontiersin.org By observing the resulting phenotype in cells or whole organisms lacking this enzyme, the roles of its product can be inferred.

The CRISPR/Cas9 system has been instrumental in creating cellular models to study sulfatide function. nih.govnih.gov For example, CRISPR/Cas9 has been used to knock out the GAL3ST1 gene in various cancer cell lines, including breast cancer and cholangiocarcinoma. nih.govnih.gov Studies on these knockout cells have revealed that the absence of sulfatide can significantly alter cellular behavior. In T47D breast cancer cells, knocking out GAL3ST1 was achieved using a CRISPR/Cas9 knockout plasmid, leading to a loss-of-function phenotype that was subsequently studied for changes in apoptosis sensitivity. nih.gov Similarly, in the cholangiocarcinoma cell line TFK1, GAL3ST1 knockout via CRISPR-Cas9 resulted in reduced cell proliferation, lower clonogenic activity, and a decrease in epithelial-mesenchymal transition characteristics, indicating a role for sulfatide in maintaining a tumorigenic phenotype. nih.gov

In addition to cell lines, knockout mouse models have provided invaluable in vivo data. Mice with a targeted disruption of the Gal3st1 gene (CST-knockout mice) are unable to synthesize sulfatide. frontiersin.org These mice exhibit distinct and severe phenotypes, including neurological defects due to myelin instability and dysfunction at the nodes of Ranvier. frontiersin.orgnih.gov Furthermore, male CST-knockout mice are infertile due to an arrest in spermatogenesis, highlighting the essential role of the this compound moiety on the related glycolipid, seminolipid, in this process. ucsd.edu These models have been crucial for confirming that sulfatide is essential for the proper function and maintenance of the nervous system and for male fertility. frontiersin.orgucsd.edu

Table 1: Summary of Gene Editing and Knockout Models for Sulfotransferase (GAL3ST1/CST) Function

| Model System | Methodology | Key Phenotypic Findings | Reference |

|---|---|---|---|

| T47D Breast Cancer Cells | CRISPR/Cas9 Knockout | Altered sensitivity to stress-induced apoptosis. nih.gov | nih.gov |

| MDA-MB-231 Breast Cancer Cells | Lentiviral Transduction (Gain-of-function) | Neosynthesis of sulfatide increased adhesion to P-selectin and sensitivity to apoptosis. nih.gov | nih.gov |

| TFK1 Cholangiocarcinoma Cells | CRISPR-Cas9 Knockout | Reduced proliferation, clonogenic activity, and epithelial-mesenchymal transition; enhanced epithelial barrier function. nih.gov | nih.gov |

| Mouse Model (CST-/-) | Gene Targeting (Knockout) | Myelin dysfunction, disorganized nodes of Ranvier, progressive tremor, and male infertility due to arrested spermatogenesis. frontiersin.orgucsd.edu | frontiersin.orgucsd.edu |

Cell-Based Assays for Studying this compound-Mediated Cellular Responses

A variety of cell-based assays have been developed to investigate the cellular responses mediated by this compound, primarily by studying the effects of its most common carrier, sulfatide. frontiersin.orgwikipedia.org These assays are crucial for understanding its role in cell-cell recognition, signaling, and other physiological processes.

Adhesion and Aggregation Assays: One of the most well-documented functions of sulfatide is its role as a ligand for selectin proteins, mediating cell adhesion. wikipedia.org Cell-substrate adhesion assays are commonly used, where microtiter plates are coated with a purified protein like P-selectin or L-selectin, or with sulfatide itself. nih.govmanchester.ac.uk Cells of interest (e.g., cancer cells, leukocytes, or platelets) are then added to the wells, and after an incubation period, non-adherent cells are washed away. The number of attached cells is quantified, often by staining, to measure the strength of adhesion. manchester.ac.uk Such assays have demonstrated that sulfatide on cancer cells mediates binding to P-selectin, a key step in metastasis. ucsd.edunih.gov Flow-based adhesion assays, which simulate physiological shear stress, have also been used to show that sulfatide is responsible for the adhesion of breast cancer cells to P-selectin-expressing cells and platelets. nih.gov

Platelet aggregation assays are another critical tool. These experiments have shown that sulfatide-P-selectin interactions are necessary for the formation of stable platelet aggregates. ahajournals.orgnih.gov In these assays, platelet-rich plasma or washed platelets are treated with agonists like ADP or thrombin, and aggregation is measured. The addition of sulfatide antagonists or blocking antibodies against P-selectin can reverse this aggregation, confirming the role of the sulfatide-P-selectin axis. nih.govnih.gov

Signaling and Proliferation Assays: The binding of sulfatide to its receptors can trigger intracellular signaling cascades. Cell-based assays are used to probe these pathways. For instance, treating platelets with sulfatides (B1148509) has been shown to increase the surface expression of P-selectin and activate the GPIIb/IIIa integrin, indicating an "outside-in" signaling event that can be measured by flow cytometry. ahajournals.orgnih.gov In immune cells, sulfatide can suppress B cell proliferation and immunoglobulin production, a response that can be quantified in cell culture by measuring cell numbers and antibody levels via ELISA. nih.gov Furthermore, in macrophage cell lines, sulfatide has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS). Assays such as ELISA and immunoblotting are used to measure the resulting decrease in the secretion of inflammatory mediators like TNF-α and IL-6 and the inhibition of signaling pathways like NF-κB and JNK. frontiersin.org

Table 2: Overview of Cell-Based Assays for this compound (Sulfatide) Function

| Assay Type | Cell Model / System | Purpose and Key Findings | Reference |

|---|---|---|---|

| Cell Adhesion Assay | Breast Cancer Cells (MDA-MB-231), Leukocytes, Platelets | Demonstrates sulfatide-mediated adhesion to P-selectin and L-selectin, crucial for cancer metastasis and inflammation. nih.govnih.govnih.gov | nih.govnih.govnih.gov |

| Platelet Aggregation Assay | Human Platelets | Shows that sulfatide-P-selectin interactions stabilize platelet aggregates, a key process in hemostasis and thrombosis. ahajournals.orgnih.gov | ahajournals.orgnih.gov |

| Cell Signaling Assay (Flow Cytometry, Immunoblot) | Platelets, Macrophages (Raw 264.7) | Reveals that sulfatide can trigger P-selectin-mediated "outside-in" signaling in platelets and inhibit LPS-induced inflammatory signaling (NF-κB, JNK) in macrophages. ahajournals.orgfrontiersin.org | ahajournals.orgfrontiersin.org |

| Cell Proliferation / Functional Assay | Human B-Lymphocytes | Demonstrates that sulfatide inhibits B cell proliferation and immunoglobulin production. nih.gov | nih.gov |

| Apoptosis Assay (TUNEL, Caspase-3) | Breast Cancer Cells (T47D) | Used with GAL3ST1-knockout cells to show that high sulfatide levels increase sensitivity to apoptosis induced by hypoxia and doxorubicin. nih.gov | nih.gov |

Synthetic Chemistry and Engineering of 3 O Sulfogalactose Derivatives

Chemical Synthesis Strategies for Selective 3-O-Sulfation of Galactose

The total chemical synthesis of 3-O-sulfogalactose-containing molecules is a complex undertaking, primarily due to the challenge of differentiating between the multiple hydroxyl groups on the galactose scaffold. acs.org Effective strategies rely on sophisticated protection and deprotection sequences to ensure that sulfation occurs exclusively at the desired C-3 position.

Achieving selective 3-O-sulfation chemically requires a robust strategy of using protecting groups to block other reactive hydroxyl groups on the galactose ring. rsc.org The inherent reactivity of the hydroxyl groups on a galactopyranoside generally follows the order 6-OH > 2-OH > 3-OH > 4-OH, with the axial 4-OH being the least reactive. acs.org This differential reactivity can be exploited for regioselective protection.

Common methodologies involve:

Multi-step Protection/Deprotection: This is a classical approach where a sequence of reactions is used to protect all hydroxyl groups, followed by the selective removal of the protecting group at the C-3 position to free the hydroxyl for sulfation. rsc.orgnih.gov For instance, a modular approach might use disaccharide building blocks with carefully chosen protecting groups, such as p-methoxybenzyl (PMB) ethers, which can be selectively cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to expose a specific hydroxyl group for sulfation. nih.gov

Direct Regioselective Protection: More efficient methods aim to directly protect certain hydroxyls while leaving others free. One-step regioselective benzoylation, for example, can yield 2,3,6-protected D-galactose building blocks, taking advantage of the low reactivity of the 4-OH position. acs.org

Stannylene Acetal-Mediated Activation: A widely used technique for achieving regioselectivity involves the formation of a dibutylstannylene acetal. This intermediate selectively activates specific hydroxyl groups. For the 3'-O-sulfation of a Thomsen-Friedenreich (TF) antigen derivative, activation with dibutyltin (B87310) oxide (Bu₂SnO) was employed to direct the subsequent sulfation to the 3'-OH position. beilstein-journals.orgmdpi.com This tin-mediated activation is a cornerstone for the regioselective acylation and sulfation of diols and polyols. rsc.orgmdpi.com

The choice of protecting groups is critical and must be "orthogonal," meaning each type can be removed under specific conditions without affecting the others, allowing for a controlled, stepwise synthesis. rsc.org

Once the 3-hydroxyl group of galactose is selectively exposed, a sulfating agent is introduced to form the sulfate (B86663) ester. The stability of the sulfate group and the solubility of the sulfated products can present challenges. acs.org

Key sulfating agents and methods include:

Sulfur Trioxide Amine Complexes: The most common reagents are sulfur trioxide complexes, such as sulfur trioxide-trimethylamine (SO₃·NMe₃) and sulfur trioxide-pyridine (SO₃·py). beilstein-journals.orgacs.org These complexes are stable, easy to handle, and effective for sulfating hydroxyl groups in anhydrous organic solvents like N,N-dimethylformamide (DMF). beilstein-journals.orgmdpi.comacs.org The reaction involves nucleophilic attack of the free hydroxyl group on the sulfur atom of the complex.

Reaction Conditions: The sulfation reaction is typically performed under anhydrous conditions, as the reagents are reactive with water. nih.gov For instance, the 3'-O-sulfation of a lactose (B1674315) derivative was achieved by first activating the molecule with Bu₂SnO in a DMF/toluene mixture at 90°C, followed by treatment with SO₃·NMe₃ complex in dry DMF at room temperature. mdpi.com The reaction progress is monitored by techniques like thin-layer chromatography (TLC), and upon completion, the reaction is quenched and purified. beilstein-journals.org

Table 1: Examples of Chemical Sulfation Reactions for this compound Synthesis

| Starting Material | Activating Agent | Sulfating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| TF antigen derivative (1) | Bu₂SnO | SO₃·NMe₃ | Benzene/DMF | 66% | beilstein-journals.org |

| Deacetylated vanillin (B372448) lactoside | Bu₂SnO | SO₃·NMe₃ | DMF | - | mdpi.com |

Chemoenzymatic Synthesis of Complex Glycans Containing this compound

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical synthesis, offering a powerful approach to creating complex glycans. nih.govresearchgate.net This method avoids the need for extensive protecting group manipulations required in total chemical synthesis, as enzymes provide exceptional regio- and stereoselectivity. nih.gov

The key enzymes in the biosynthesis of sulfated glycans are sulfotransferases, which catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor carbohydrate. nih.govglycoforum.gr.jp The human genome encodes a family of galactose-3-O-sulfotransferases (Gal3STs), each with specific functions and substrate preferences. wikipedia.org

Recombinant versions of these enzymes are widely used for the in vitro synthesis of glycans containing this compound:

Enzyme Specificity: Different isoforms of Gal3ST exhibit distinct specificities. For example, human Gal-3-O-sulfotransferase 2 (hGal3ST2) can catalyze sulfation on the C-3 position of terminal galactose residues in N-glycans. nih.gov Similarly, Gal3ST4 has been shown to sulfate core 1 O-glycans. nih.gov The strategic use of specific sulfotransferases, sometimes in combination, allows for the precise, branch-selective sulfation of complex N-glycans. nih.gov

Synthetic Applications: Researchers have successfully used recombinant sulfotransferases to construct libraries of structurally defined sulfated oligosaccharides. nih.govnih.govnih.gov For example, a systematic chemoenzymatic synthesis of site-selectively sulfated N-glycans was achieved using a combination of human sulfotransferases, including Gal3ST1. nih.gov In another study, recombinant 3-OST-4 was used to synthesize a library of 3-O-sulfated hexasaccharides and octasaccharides containing unique structural domains. nih.gov This enzymatic approach is often performed in aqueous buffer systems and can sometimes be carried out using cell lysates containing the overexpressed enzyme, circumventing the need for extensive enzyme purification. nih.gov

Table 2: Selected Recombinant Human Sulfotransferases for this compound Synthesis

| Enzyme | Abbreviation | Typical Substrate | Resulting Structure | Reference |

|---|---|---|---|---|

| Galactose-3-O-sulfotransferase 1 | Gal3ST1 | Terminal Galactose on N-glycans | Gal(3-O-sulfate) | nih.gov |

| Galactose-3-O-sulfotransferase 2 | Gal3ST2 | Core 1 and Core 2 O-glycans | Gal(3-O-sulfate) | nih.gov |

| Galactose-3-O-sulfotransferase 4 | Gal3ST4 | Core 1 O-glycans | Gal(3-O-sulfate) | nih.gov |

| 3-O-Sulfotransferase isoform 4 | 3-OST-4 | Heparan sulfate precursors | GlcNS(3-O-sulfate) | nih.gov |

Design and Synthesis of Functionalized this compound Analogs and Glycoconjugates

Building upon the foundational synthesis of the this compound core, researchers design and create more complex analogs and glycoconjugates. These molecules are often equipped with linkers or incorporated into larger scaffolds to serve as molecular probes or to modulate biological interactions.

Glycopolymers and other multivalent structures presenting sulfated sugar epitopes are powerful tools for studying and influencing interactions with glycan-binding proteins (lectins), such as selectins and galectins. The multivalent presentation often enhances binding affinity through the "glycocluster effect."

A key strategy involves synthesizing a this compound derivative with a functional handle that allows for its conjugation to other molecules or polymer backbones. For example, a 3'-O-sulfated TF antigen was synthesized with a triethylene glycol azide (B81097) (TEG-N₃) spacer at the anomeric position. beilstein-journals.org This azide group provides a versatile chemical handle for click chemistry, enabling its attachment to polymers or dendrimers to create "glycodendrimersomes." beilstein-journals.org These complex structures can then be used in assays to investigate the binding specificity of lectins like galectin-4 and various siglecs, which are known to recognize sulfated glycans. beilstein-journals.orgnih.gov The synthesis of such functionalized analogs is crucial for dissecting the roles of specific sulfation patterns in receptor binding and downstream biological signaling. beilstein-journals.org

Emerging Research Areas and Future Perspectives

Elucidating the Precise Molecular Mechanisms of 3-O-Sulfogalactose-Mediated Signaling

The 3'-O-sulfation of galactose is a specific modification that critically alters how molecules are recognized and interact, thereby initiating signaling cascades. nih.gov This modification is integral to the regulation of cellular adhesion and interaction, playing a role in cell recognition. nih.gov Sulfated glycoproteins and glycolipids can trigger signaling within cells, which is vital for regulating interactions between cells and the extracellular matrix and for activating the transcription of adhesion molecules. nih.gov

Future research is focused on dissecting the precise downstream pathways activated by this compound-containing glycans. Key questions involve identifying the specific kinases, phosphatases, and transcription factors that are engaged following the binding of a sulfated ligand to its receptor. For instance, the involvement of src-Family Kinases has been noted, but the exact mechanism of their activation and the subsequent phosphorylation events are still under investigation. nih.gov Furthermore, emerging evidence suggests that extracellular sulfatases, which can remodel the sulfation patterns of heparan sulfate (B86663) proteoglycans, act as potentiators of Wnt signaling in certain cancers. nih.gov Understanding how the presence or absence of a 3-O-sulfate group on galactose within these larger glycan structures modulates specific signaling pathways like Wnt is a critical area for future exploration. nih.gov Researchers aim to create detailed models of these signaling networks to predict cellular responses to changes in this compound expression.

Discovery of Novel this compound-Binding Proteins and Their Functional Characterization

A crucial aspect of understanding the biological roles of this compound is identifying the proteins that specifically recognize and bind to this modification. While some binding partners are known, the full repertoire of this compound-binding proteins is likely much larger.

One notable example is the Maackia amurensis lectin (MAL), which has been shown to bind to N-linked oligosaccharides terminating with 3-O-sulfated galactose units. nih.govoup.com This interaction is dependent on the charged sulfate group at the C3 position of galactose and does not strictly require sialic acid, highlighting the specificity of the recognition. nih.govoup.com Another significant discovery is the interaction between the 3-O-sulfo-β-D-galactose moiety of sulfoglycolipids and the immunoglobulin-like receptor LMIR5. nih.gov This binding was found to be of high affinity and resulted in the activation of downstream signaling pathways. nih.gov

The ongoing discovery of novel lectins from various natural sources, such as plants and algae, presents a promising avenue for identifying new this compound-binding proteins. acs.orgtandfonline.com Advanced techniques, including glycan microarrays, are being employed to screen these newly identified lectins against a library of sulfated glycans to characterize their binding specificity in detail. acs.org The functional characterization of these novel interactions will be key to uncovering the diverse biological processes regulated by this compound.

| Binding Protein | Ligand Moiety | Key Findings | Reference(s) |

| Maackia amurensis Lectin (MAL) | 3-O-sulfated galactose | Binds to sulfated glycopeptides on the cell surface; binding requires a charged group at C3 of galactose. | nih.gov, oup.com |

| Immunoglobulin-like receptor LMIR5 | 3-O-sulfo-β-D-galactose | High-affinity interaction induces NFAT activation through DAP12. | nih.gov |

| C-type lectins (CLEC5a, SIGNR3) | 3-O-sulfo-β-D-galactosylceramide C24:1 | Interacted with the sulfated glycolipid in ELISA-based binding assays. | nih.gov |

| Immunoglobulin-like receptors (TREM2, TREM3, LMIR2, LMIR7, LMIR8) | 3-O-sulfo-β-D-galactosylceramide C24:1 | Demonstrated interaction with the sulfated glycolipid. | nih.gov |

Advancements in Synthetic Approaches for Structurally Complex this compound-Containing Molecules

The detailed study of this compound function is heavily reliant on the availability of pure, structurally defined sulfated oligosaccharides. However, their synthesis is challenging due to the structural complexity and the need for precise placement of the sulfate group. nih.govacs.org

Significant progress is being made in both chemical and enzymatic synthesis methods. Chemical synthesis allows for the creation of specific 3-O-sulfated galactose derivatives, which can serve as building blocks for larger molecules or as inhibitors for enzymes like sulfotransferases. acs.orgnih.govresearchgate.net For example, the preparation of D-galactose 3-sulfate has been achieved through the sulfation of a protected galactose derivative followed by hydrolysis. acs.org More advanced strategies are being developed to streamline the complex protection and deprotection steps typically required. researchgate.netbeilstein-journals.org

Chemoenzymatic synthesis has emerged as a powerful alternative, utilizing sulfotransferases to install sulfate groups with high regioselectivity. acs.orgnih.gov A family of galactose-3-O-sulfotransferases (Gal3STs) is known to catalyze the 3'-O-sulfation of N-acetyllactosamine in both O- and N-glycans. wikipedia.org Researchers are expressing and purifying recombinant sulfotransferases, such as 3-O-sulfotransferase isoform 4 (3-OST-4), to synthesize libraries of 3-O-sulfated oligosaccharides. mtroyal.canih.gov These enzymatic approaches, sometimes combined with chemical methods, are expanding the toolkit available to researchers, enabling the synthesis of previously inaccessible, complex sulfated glycans for functional studies. nih.govacs.orgresearchgate.net

| Synthesis Method | Key Enzymes/Reagents | Target Molecule Type | Key Features/Challenges | Reference(s) |

| Chemical Synthesis | Chlorosulfonic acid in pyridine, SO₃·NMe₃ | D-galactose 3-sulfate, TF antigen analogues | Requires multi-step protection/deprotection schemes. | acs.org, beilstein-journals.org |

| Chemoenzymatic Synthesis | Galactose-3-O-sulfotransferase 2 (hGal3ST2) | Gal-3-O-sulfated biantennary N-glycans | Utilizes cell lysates as an enzyme source due to low secretion levels of purified enzyme. | nih.gov |

| Chemoenzymatic Synthesis | 3-O-sulfotransferase isoform 4 (3-OST-4) | 3-O-sulfated hexasaccharides and octasaccharides | Allows for the synthesis of oligosaccharides with a 2-O-sulfated glucuronic acid and 3-O-sulfated glucosamine (B1671600) domain. | mtroyal.ca, nih.gov |

| Chemoenzymatic Synthesis | 3-O-sulfotransferase 3 (3-OST-3) | 3-O-sulfated oligosaccharides | Enzymatic modification sequence must be rearranged to accommodate substrate specificity. | nih.gov |

Systems Biology Approaches to Understanding Global Sulfation Patterns and Their Biological Impact

Sulfation is a widespread post-translational modification that affects a vast number of molecules, including proteins, lipids, and carbohydrates. nih.govfrontiersin.orgnih.gov Understanding the global impact of sulfation, including 3-O-sulfation of galactose, requires a systems-level approach. nih.gov

"Sulphur-omics" integrates high-throughput data from transcriptomics, proteomics, and metabolomics to build a holistic view of sulfur metabolism and its regulatory networks. nih.gov This approach aims to identify all sulfated molecules within a cell or tissue (the "sulfo-proteome" or "sulfo-metabolome") and to understand how their levels change in different physiological and pathological states. nih.govnih.gov For example, by analyzing global changes in gene expression in response to sulfur availability, researchers can identify new genes and pathways involved in sulfation. nih.gov

These systems biology approaches are crucial for understanding how cells maintain sulfate homeostasis, which is essential for normal development and physiology. bioscientifica.comresearchgate.net The universal sulfate donor, PAPS (3'-phosphoadenosine-5'-phosphosulfate), is at the heart of these pathways, and its synthesis and utilization are tightly regulated. frontiersin.orgresearchgate.net By creating comprehensive models that integrate various 'omics' datasets, researchers hope to predict how perturbations in sulfation pathways, such as altered expression of a specific sulfotransferase, will affect the entire biological system. nih.govnih.gov

Interdisciplinary Research Integrating Glycobiology, Chemical Biology, and Computational Modeling

The complexity of sulfated glycans and their interactions necessitates a collaborative, interdisciplinary approach. The integration of glycobiology, chemical biology, and computational modeling is proving to be particularly fruitful for advancing our understanding of this compound.

Glycobiology provides the fundamental knowledge of glycan structures, biosynthesis, and their roles in biological systems. researchgate.net

Chemical biology offers the tools to synthesize specific sulfated glycan structures and their analogs, which can be used to probe biological functions in a controlled manner. nih.govresearchgate.net These synthetic molecules are invaluable for validating biological hypotheses and for developing potential therapeutic agents.

Computational modeling and bioinformatics provide the means to analyze complex datasets and to simulate the interactions between sulfated glycans and their binding partners at an atomic level. royalsocietypublishing.orgexpasy.org These models can predict binding affinities and provide insights into the structural basis of recognition, guiding further experimental work.

The synergy between these fields is essential. For example, a systems biology study might identify a correlation between a specific sulfation pattern and a disease state. researchgate.net Chemical biologists can then synthesize the relevant sulfated oligosaccharide, and glycobiologists can use it in cell-based assays to determine its function. Computational models can then be used to understand the precise molecular interactions driving this function. This iterative cycle of discovery, synthesis, and validation, powered by interdisciplinary collaboration, is key to unlocking the secrets of this compound and its role in health and disease. royalsocietypublishing.org

Q & A

Basic Research Questions

Q. What are the most reliable analytical techniques for detecting and quantifying 3-O-Sulfogalactose in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity in distinguishing sulfated carbohydrates from non-sulfated analogs. For quantitative analysis, internal standards (e.g., isotopically labeled sulfogalactose) should be incorporated to correct for matrix effects. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for structural confirmation, focusing on sulfation-specific chemical shifts (e.g., ~80–85 ppm for sulfated carbons in -NMR) .

- Experimental Design Tip : Validate methods using synthetic this compound standards and compare retention times/fragmentation patterns. Include negative controls (e.g., desulfated analogs) to rule out interference.

Q. How does this compound biosynthesis occur in mammalian systems, and what enzymes are involved?

- Methodological Answer : Biosynthesis typically involves galactose-3-O-sulfotransferases (GAL3STs), which transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the C3 hydroxyl of galactose. To study this, employ enzyme assays with recombinant GAL3STs, -labeled PAPS, and galactose-containing substrates. Monitor sulfation efficiency via radiometric thin-layer chromatography or autoradiography .

- Data Interpretation : Compare kinetic parameters (, ) across isoforms to identify functional specificity. Use gene knockout models (e.g., CRISPR/Cas9) to validate enzymatic roles in vivo.

Q. What existing studies have characterized the structural stability of this compound under physiological conditions?

- Methodological Answer : Stability assays should simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use HPLC to track degradation over time, monitoring for desulfation or isomerization. Circular dichroism (CD) spectroscopy can assess conformational changes in glycan-binding contexts .

- Key Findings : Studies indicate that 3-O-sulfation enhances resistance to enzymatic cleavage by galactosidases compared to non-sulfated galactose .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported sulfation efficiencies of GAL3ST isoforms across different cell lines?

- Methodological Answer : Contradictions may arise from variations in post-translational modifications of enzymes, substrate availability, or cell-specific chaperones. Address this by:

Standardizing assays : Use identical recombinant enzyme batches and substrate concentrations.

Profiling co-factors : Quantify intracellular PAPS levels via LC-MS.

Cross-validating models : Compare results in primary cells versus immortalized lines .

- Data Analysis Framework : Apply multivariate regression to identify confounding variables (e.g., pH, redox state) influencing sulfation outcomes.

Q. What strategies optimize the chemical synthesis of this compound for use in functional studies?

- Methodological Answer : Solid-phase synthesis with regioselective sulfation is preferred. Key steps:

Protecting groups : Use benzyl ethers to shield non-target hydroxyls.

Sulfation : React with sulfur trioxide-triethylamine complex in anhydrous DMF.

Deprotection : Hydrogenolysis or acid hydrolysis.

- Quality Control : Confirm purity (>95%) via -NMR and high-resolution MS. Validate biological activity using glycan microarray binding assays .

Q. What experimental models are most suitable for investigating the role of this compound in disease-associated glycosylation pathways?

- Methodological Answer :

- In vitro : Use glycoengineered cell lines (e.g., CHO-Lec8 mutants) to express defined glycans.

- In vivo : Employ transgenic mice with tissue-specific GAL3ST overexpression/knockout.

- Functional assays : Measure leukocyte adhesion (for inflammatory roles) or viral entry (e.g., HSV-1, which binds sulfated glycans) .

- Data Integration : Combine transcriptomic (RNA-seq) and glycomic (LC-MS/MS) datasets to map sulfation pathways in disease contexts.

Tables for Methodological Reference

Notes for Rigorous Research